Comparative Cytotoxicity: Carboxyphosphamide is Non-Cytotoxic vs. Phosphoramide Mustard (Active Metabolite)
Carboxyphosphamide exhibits no quantifiable cytotoxic activity, a critical distinction from the active metabolite phosphoramide mustard. In a direct comparative study using L1210 murine leukemia cells, the active metabolite isophosphoramide mustard showed an IC50 of 15-33 µM, whereas carboxyphosphamide and other secondary metabolites were not more cytotoxic than the parent cyclophosphamide and did not induce tolerance [1][2].
| Evidence Dimension | Cytotoxicity (IC50) in L1210 murine leukemia cells |
|---|---|
| Target Compound Data | Not cytotoxic; activity equivalent to or less than parent cyclophosphamide (IC50 ~511 µM) |
| Comparator Or Baseline | Isophosphoramide mustard (active metabolite): IC50 = 15 µM (4-hour exposure) to 33 µM (1-hour exposure); Phosphoramide mustard derivatives: IC50 = 1-4 µM |
| Quantified Difference | Inactive vs. active metabolites with potent cytotoxicity (≥10-500x difference) |
| Conditions | In vitro cytotoxicity assay using L1210 murine leukemia cells; 1-4 hour drug exposure |
Why This Matters
This data confirms its utility as a negative control in cytotoxicity assays and a safe reference standard, validating its role in experiments where active metabolites would cause unwanted cell death.
- [1] Comparison of the antimitotic properties of cyclophosphamide and its biotransformation products on meristema plant cells and animal cells in in vitro culture. View Source
- [2] Preclinical pharmacokinetics and stability of isophosphoramide mustard. Infona.pl. View Source
